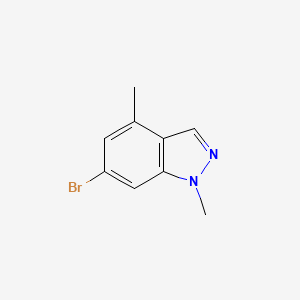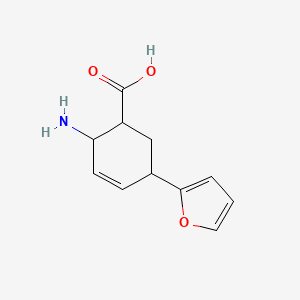
4-(Piperidin-4-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yl)pentanenitrile is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)pentanenitrile typically involves the reaction of piperidine with a suitable nitrile precursor. One common method is the alkylation of piperidine with 4-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium or platinum catalysts can be employed to facilitate the reaction, and the process can be scaled up using large reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-4-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a metal catalyst.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts (e.g., palladium, platinum).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones, alcohols.
Scientific Research Applications
4-(Piperidin-4-yl)pentanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, particularly in the context of neurological research.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)pentanenitrile depends on its specific application. In the context of medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. For example, it can interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The molecular targets and pathways involved can vary, but they often include key proteins and enzymes related to neurological function .
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar structure but lacking the nitrile group.
4-(Piperidin-4-yl)butanenitrile: A closely related compound with a shorter carbon chain.
N-(Piperidin-4-yl)benzamide: A derivative with a benzamide group instead of a nitrile group
Uniqueness: 4-(Piperidin-4-yl)pentanenitrile is unique due to its specific structure, which combines the piperidine ring with a nitrile group and a pentane chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-piperidin-4-ylpentanenitrile |
InChI |
InChI=1S/C10H18N2/c1-9(3-2-6-11)10-4-7-12-8-5-10/h9-10,12H,2-5,7-8H2,1H3 |
InChI Key |
CLVOPPCUDKHZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#N)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



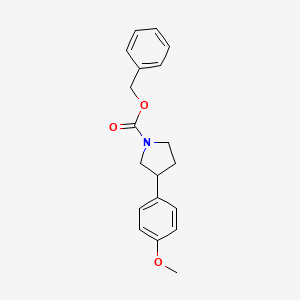
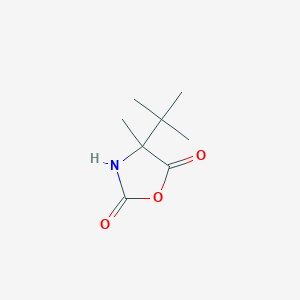

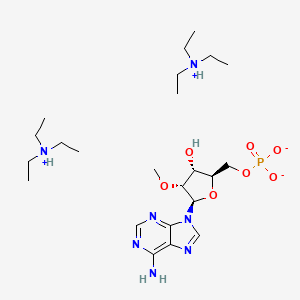
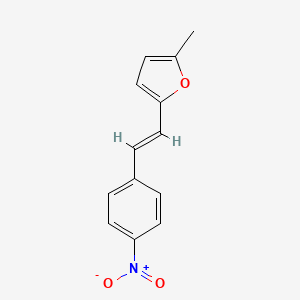
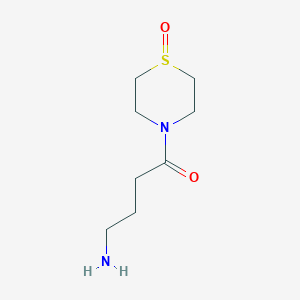
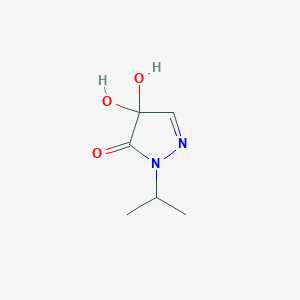
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
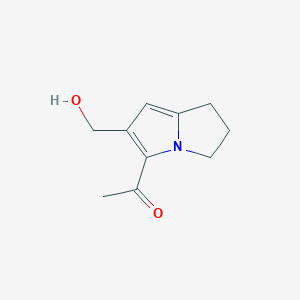
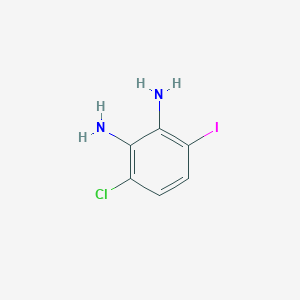
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
